molecular formula C6H10ClN B14040338 (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride

Cat. No.: B14040338
M. Wt: 131.60 g/mol
InChI Key: LWWSHTRITJEGCB-IBTYICNHSA-N
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Description

(1R,4S)-2-Azabicyclo[221]hept-5-ene hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the creation of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the transformation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the palladium-catalyzed aminoacyloxylation reaction suggests its potential for industrial application. The reaction’s efficiency and broad substrate scope make it a promising candidate for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce amine or alkane derivatives.

Scientific Research Applications

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is unique due to its specific stereochemistry and the presence of a hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H10ClN

Molecular Weight

131.60 g/mol

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.1]hept-5-ene;hydrochloride

InChI

InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H/t5-,6+;/m1./s1

InChI Key

LWWSHTRITJEGCB-IBTYICNHSA-N

Isomeric SMILES

C1[C@@H]2CN[C@H]1C=C2.Cl

Canonical SMILES

C1C2CNC1C=C2.Cl

Origin of Product

United States

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